Arzoxifene

Descripción

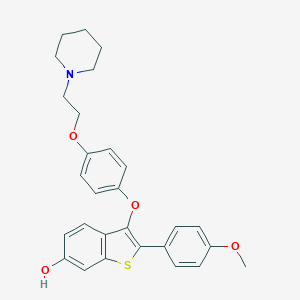

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGDSOGUHLTADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171255 | |

| Record name | Arzoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182133-25-1 | |

| Record name | Arzoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182133-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arzoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arzoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arzoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARZOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arzoxifene's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arzoxifene is a third-generation selective estrogen receptor modulator (SERM) that has demonstrated potent antiestrogenic effects in breast cancer cells while exhibiting estrogenic agonist activity in other tissues such as bone.[1][2][3] This dual activity positioned it as a promising candidate for both the treatment and prevention of hormone receptor-positive breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

This compound exerts its primary effect by competitively binding to the estrogen receptor (ER), primarily ERα, which is a key driver of proliferation in the majority of breast cancers.[1][4] Unlike the natural ligand estradiol, which promotes a conformational change in the ER that favors the recruitment of coactivators and subsequent gene transcription, this compound induces a distinct conformational change. This altered conformation facilitates the recruitment of corepressors, leading to the repression of estrogen-responsive genes that are critical for tumor growth and survival.

Binding Affinity and Potency

This compound and its active metabolite, desmethylthis compound, exhibit high binding affinity for the estrogen receptor. Notably, in vitro studies have shown this compound to be a more potent inhibitor of estrogen-stimulated breast cancer cell proliferation than tamoxifen and equivalent to raloxifene.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound and its Metabolite

| Compound | Cell Line | IC50 (nM) | Comparison | Reference |

| This compound | MCF-7 | 0.4 | 3-fold more potent than 4-OH-Tamoxifen | |

| Desmethylthis compound (Metabolite) | MCF-7 | ~0.05 | 8-fold more potent than this compound |

Table 2: Clinical Efficacy of this compound in Breast Cancer Prevention (GENERATIONS Trial)

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |

| Invasive Breast Cancer Incidence | 37 events | 83 events | 0.44 (0.26-0.76) | <0.001 |

Table 3: Objective Response Rates in Advanced Breast Cancer (Phase II Trials)

| Treatment Group | Patient Population | Objective Response Rate | Reference |

| This compound 20 mg/day | Tamoxifen-sensitive or refractory | 19.2% - 40.5% | |

| This compound 50 mg/day | Tamoxifen-sensitive or refractory | 7.4% - 36.4% |

Key Signaling Pathways Modulated by this compound

This compound's impact on breast cancer cells extends beyond simple ER antagonism, influencing several interconnected signaling pathways.

Estrogen Receptor (ER) Signaling Pathway

This compound directly inhibits the canonical ER signaling pathway. By binding to ERα, it prevents the receptor's dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on the DNA. This blocks the transcription of estrogen-dependent genes involved in cell cycle progression and proliferation, such as cyclin D1.

Transforming Growth Factor-β (TGF-β) Signaling

This compound has been shown to induce the expression and secretion of TGF-β, a potent inhibitor of epithelial cell growth. In combination with other agents like the rexinoid LG100268, this compound-induced TGF-β can synergistically promote apoptosis in breast cancer cells. This occurs through the activation of downstream effectors like Smads, which in turn modulate the expression of apoptosis-related genes.

Insulin-like Growth Factor-1 (IGF-1) Signaling

Clinical studies have indicated that this compound can decrease the levels of circulating IGF-1 and the ratio of IGF-1 to its binding protein, IGFBP-3. The IGF-1 signaling pathway is a known promoter of breast cancer cell growth and survival, and its crosstalk with the ER pathway can contribute to endocrine resistance. By downregulating this pathway, this compound may exert an additional layer of antitumor activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in breast cancer cells.

Cell Culture of MCF-7 Breast Cancer Cells

-

Objective: To maintain and propagate MCF-7 cells for subsequent in vitro assays.

-

Materials:

-

MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22).

-

Eagle's Minimum Essential Medium (EMEM).

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).

-

0.25% Trypsin-EDTA solution.

-

Phosphate-Buffered Saline (PBS), sterile.

-

T-75 cell culture flasks.

-

Humidified incubator (37°C, 5% CO2).

-

-

Protocol:

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a subculture ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

Cell Proliferation (MTT) Assay

-

Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.

-

Materials:

-

MCF-7 cells.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

Complete growth medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

-

-

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Cyclin D1

-

Objective: To assess the effect of this compound on the expression of the cell cycle protein Cyclin D1.

-

Materials:

-

MCF-7 cells treated with this compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibody against Cyclin D1.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Lyse this compound-treated and control MCF-7 cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

TUNEL Assay for Apoptosis

-

Objective: To detect this compound-induced apoptosis in breast cancer cells by labeling DNA strand breaks.

-

Materials:

-

MCF-7 cells grown on coverslips and treated with this compound.

-

4% paraformaldehyde in PBS (fixative).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).

-

Fluorescence microscope.

-

DAPI for nuclear counterstaining.

-

-

Protocol:

-

Fix the this compound-treated and control cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.

-

Breast Cancer Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound on the growth of human breast cancer tumors.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

MCF-7 cells.

-

Matrigel.

-

Estrogen pellets (for ER+ xenografts).

-

This compound formulation for oral gavage or subcutaneous injection.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Surgically implant a slow-release estrogen pellet subcutaneously into each mouse.

-

Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Inject approximately 5 x 10^6 cells subcutaneously into the flank or mammary fat pad of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via the chosen route.

-

Measure the tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

-

Conclusion

This compound is a potent SERM with a well-defined mechanism of action in estrogen receptor-positive breast cancer cells. Its ability to act as a strong ER antagonist, coupled with its modulatory effects on other critical signaling pathways such as TGF-β and IGF-1, underscores its multifaceted antitumor activity. While its clinical development was halted, the extensive preclinical and clinical data available for this compound continue to provide valuable insights for the development of novel endocrine therapies for breast cancer. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of SERMs and their role in cancer therapy.

References

Arzoxifene's Structure-Activity Relationship: A Deep Dive into a Third-Generation SERM

For Researchers, Scientists, and Drug Development Professionals

Arzoxifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the benzothiophene class of compounds. Developed as an analog of raloxifene, this compound exhibits a distinct pharmacological profile, characterized by potent estrogen receptor (ER) antagonism in breast and uterine tissues, coupled with ER agonism in bone. This tissue-selective activity profile positioned this compound as a promising candidate for the prevention and treatment of osteoporosis and breast cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative effects of its structural features on biological activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Core Structure and Key Modifications

This compound's chemical structure, 2-(4-methoxyphenyl)-3-[4-(2-(piperidin-1-yl)ethoxy)phenoxy]-1-benzothiophen-6-ol, is a derivative of the 2-phenyl-3-aroylbenzothiophene scaffold, which is central to the biological activity of this class of SERMs. The key structural modifications relative to its predecessor, raloxifene, are the replacement of the ketone with an ether linkage at the 3-position and the methoxy group on the 2-phenyl ring. These alterations are crucial in defining its enhanced potency and favorable pharmacokinetic profile.

The core benzothiophene ring system serves as a rigid scaffold, correctly positioning the key interacting moieties within the ligand-binding pocket of the estrogen receptor. The phenolic hydroxyl group at the 6-position of the benzothiophene core is critical for high-affinity binding to the estrogen receptor, mimicking the phenolic hydroxyl of estradiol. The basic amine side chain at the 4-position of the phenoxy ring is another essential feature for antiestrogenic activity in the uterus and breast tissue. This side chain is thought to interact with specific amino acid residues in the ER, leading to a conformational change that favors the recruitment of corepressors over coactivators.

Quantitative Structure-Activity Relationship

The biological activity of this compound and its analogs is primarily determined by their binding affinity for the two estrogen receptor subtypes, ERα and ERβ, and their subsequent ability to modulate receptor conformation and cofactor recruitment. The following tables summarize the available quantitative data.

| Compound | ERα RBA (%)[1] | ERβ RBA (%)[1] | MCF-7 Proliferation IC50 (nM)[1] |

| This compound | 56 | 24 | 0.4 |

| Desmethylthis compound (DMA) | 92 | 86 | 0.05 |

| Raloxifene | 34 | 34 | 0.6 |

| Estradiol | 100 | 100 | - |

Table 1: Estrogen Receptor Binding Affinity and Anti-proliferative Activity of this compound and Related Compounds. RBA (Relative Binding Affinity) is expressed as a percentage relative to estradiol (100%). MCF-7 proliferation IC50 represents the concentration required to inhibit estrogen-stimulated cell growth by 50%.

The primary metabolite of this compound, desmethylthis compound (DMA), in which the methoxy group on the 2-phenyl ring is demethylated to a hydroxyl group, exhibits significantly higher binding affinity for both ERα and ERβ compared to the parent compound.[1] This increased affinity translates to a nearly 8-fold increase in potency in inhibiting the proliferation of ER-positive MCF-7 breast cancer cells.[1] This suggests that the 4'-hydroxyl group on the 2-phenyl ring is a key determinant for potent antiestrogenic activity.

Experimental Protocols

The quantitative data presented above were generated using a combination of in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compounds (e.g., this compound, DMA)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds and a reference standard (unlabeled estradiol).

-

In assay tubes, combine a fixed concentration of [3H]-estradiol, the uterine cytosol preparation, and varying concentrations of the test compound or unlabeled estradiol.

-

Incubate the mixture at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.

-

The Relative Binding Affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation (E-screen) Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

Estradiol

-

Test compounds

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.

-

Replace the medium with medium containing charcoal-dextran stripped FBS and incubate for 24-48 hours to induce quiescence.

-

For anti-estrogenic activity, treat the cells with a fixed concentration of estradiol along with varying concentrations of the test compound. For estrogenic activity, treat with the test compound alone.

-

Incubate the cells for 6-7 days, allowing for cell proliferation.

-

Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The concentration of the test compound that inhibits the estradiol-stimulated proliferation by 50% (IC50) is determined for anti-estrogenic activity. The concentration that stimulates proliferation by 50% of the maximal estradiol response (EC50) is determined for estrogenic activity.

In Vivo Uterine Wet Weight Assay in Ovariectomized Rats

This assay evaluates the in vivo estrogenic (uterotrophic) and anti-estrogenic effects of a compound.

Materials:

-

Immature or adult ovariectomized female rats

-

Estradiol

-

Test compounds

-

Vehicle for administration (e.g., corn oil)

-

Analytical balance

Procedure:

-

Administer the test compound and/or estradiol to the ovariectomized rats daily for 3-7 days via oral gavage or subcutaneous injection. A control group receives the vehicle only.

-

On the final day of treatment, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

-

Blot the uteri to remove excess fluid and immediately weigh them on an analytical balance.

-

An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A decrease in the estradiol-stimulated uterine weight indicates anti-estrogenic activity.

Signaling Pathways and Molecular Mechanism of Action

This compound exerts its tissue-selective effects by differentially modulating the conformation of the estrogen receptor, which in turn leads to the recruitment of distinct sets of coactivator and corepressor proteins in different cell types.

Caption: this compound's mechanism of action as a SERM.

In tissues where this compound acts as an antagonist (e.g., breast), its binding to the ER induces a conformation that preferentially recruits corepressor complexes, such as NCoR and SMRT. These complexes, in turn, recruit histone deacetylases (HDACs), leading to chromatin condensation and repression of estrogen-responsive gene transcription. Conversely, in tissues where it exhibits agonist activity (e.g., bone), the this compound-ER complex may adopt a conformation that allows for the recruitment of coactivators, such as members of the steroid receptor coactivator (SRC) family and p300/CBP, which possess histone acetyltransferase (HAT) activity. This leads to chromatin decondensation and activation of gene transcription, mimicking the effects of estrogen. The precise balance of coactivators and corepressors in a given cell type ultimately dictates the biological response to this compound.

Conclusion

The structure-activity relationship of this compound highlights the intricate interplay between its chemical structure and its biological function as a selective estrogen receptor modulator. The benzothiophene scaffold, the phenolic hydroxyl group, and the basic amine side chain are all critical determinants of its high-affinity binding to the estrogen receptor and its tissue-selective agonist/antagonist profile. The enhanced potency of its active metabolite, desmethylthis compound, underscores the importance of the 4'-hydroxyl group on the 2-phenyl ring for potent antiestrogenic activity. A thorough understanding of these SAR principles, facilitated by the detailed experimental protocols and an appreciation of the underlying signaling pathways, is essential for the rational design and development of next-generation SERMs with improved therapeutic profiles for the management of hormone-dependent diseases.

References

The Discovery and Synthesis of Arzoxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (developmental code name LY-353381) is a third-generation selective estrogen receptor modulator (SERM) of the benzothiophene class, designed to exhibit a more favorable therapeutic profile than its predecessors, tamoxifen and raloxifene. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical findings for this compound. It is intended to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and oncology drug development. This compound was developed to retain the beneficial estrogenic effects on bone and lipid metabolism while demonstrating potent antiestrogenic activity in breast and uterine tissues, thus aiming to be an "ideal" SERM.[1] Although it showed promise in early trials, it was ultimately not marketed.

Discovery and Rationale

This compound was developed by Eli Lilly and Company as a next-generation SERM, building upon the clinical experience with tamoxifen and raloxifene.[1] While tamoxifen is effective in treating and preventing breast cancer, its partial estrogen agonist activity in the uterus increases the risk of endometrial cancer.[2] Raloxifene, also a benzothiophene, has a better safety profile regarding the uterus but is less potent than tamoxifen in preventing breast cancer.

The development of this compound was driven by the need for a SERM with the potent antiestrogenic effects of tamoxifen in breast tissue, the beneficial estrogenic effects of raloxifene on bone and cholesterol, and a neutral or antagonistic effect on the uterus.[1] this compound is a structural analog of raloxifene, with a key modification: the replacement of the carbonyl group with an oxygen atom.[1] This structural change was intended to enhance the binding affinity to the estrogen receptor (ER) and improve its antiestrogenic properties and oral bioavailability.

Chemical Synthesis

The synthesis of this compound hydrochloride was first reported by Palkowitz et al. in the Journal of Medicinal Chemistry in 1997. The following is a summary of the synthetic route.

Experimental Protocol: Synthesis of this compound Hydrochloride

A detailed experimental procedure for the synthesis of this compound is not publicly available. However, the seminal publication by Palkowitz et al. (1997) outlines the general synthetic strategy, which involves the construction of the benzothiophene core followed by the introduction of the side chains. The key steps would likely involve:

-

Formation of the Benzothiophene Core: This is typically achieved through a reaction involving a substituted thiophenol and a suitably functionalized phenylacetic acid derivative.

-

Introduction of the Phenoxy Side Chain: The hydroxyl group at the 3-position of the benzothiophene is etherified with a protected 4-hydroxyphenoxy derivative.

-

Introduction of the Piperidinylethoxy Side Chain: The protecting group on the newly introduced phenoxy ring is removed, and the resulting hydroxyl group is alkylated with N-(2-chloroethyl)piperidine.

-

Final Deprotection and Salt Formation: Any remaining protecting groups on the benzothiophene core are removed, and the final compound is treated with hydrochloric acid to form the hydrochloride salt.

Mechanism of Action

This compound is a selective estrogen receptor modulator that exhibits tissue-specific estrogen agonist and antagonist activities. Its mechanism of action is centered on its differential interaction with the estrogen receptor α (ERα) and estrogen receptor β (ERβ) in various target tissues. This differential activity is believed to be a result of the unique conformational changes induced in the ER upon ligand binding, which in turn leads to the recruitment of different sets of co-activator and co-repressor proteins to the estrogen response elements (EREs) on DNA.

Signaling Pathway

The tissue-specific effects of this compound are determined by the balance of co-activator and co-repressor recruitment to the ER-ligand complex.

-

In Breast and Uterine Tissue (Antagonist): In tissues like the breast and uterus, the binding of this compound to the ER is thought to induce a conformational change that favors the recruitment of co-repressors (e.g., NCoR, SMRT). This co-repressor-dominant complex inhibits the transcription of estrogen-responsive genes, leading to an anti-proliferative effect.

-

In Bone Tissue (Agonist): In bone, the this compound-ER complex is believed to adopt a different conformation that promotes the recruitment of co-activators (e.g., SRC-1, p300/CBP). This co-activator-dominant complex activates the transcription of genes that promote bone maintenance and reduce bone resorption.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (MCF-7 cell proliferation) | Human | 0.4 nM | |

| ED50 (Uterine proliferation, oral) | Rat | 0.25 mg/kg | |

| ED50 (Uterine proliferation, s.c.) | Rat | 0.006 mg/kg |

Table 2: Clinical Efficacy and Biomarker Modulation

| Endpoint | Study Population | This compound Effect (vs. Placebo) | Reference |

| Lumbar Spine Bone Mineral Density | Postmenopausal women | +2.9% | |

| Total Hip Bone Mineral Density | Postmenopausal women | +2.2% | |

| Total Cholesterol | Ovariectomized rats | 45% maximal decrease at 1.0 mg/kg (p.o.) | |

| Vertebral Fractures | Postmenopausal women with osteoporosis | 41% relative risk reduction | |

| Invasive Breast Cancer | Postmenopausal women | 56% relative risk reduction |

Key Experimental Protocols

MCF-7 Cell Proliferation Assay

This in vitro assay is used to determine the anti-proliferative effect of compounds on estrogen-receptor-positive human breast cancer cells.

-

Cell Culture: MCF-7 cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound in the presence of a fixed concentration of estradiol (to stimulate proliferation).

-

Incubation: The plates are incubated for a defined period (e.g., 5-7 days).

-

Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Rat Uterotrophic Assay

This in vivo assay evaluates the estrogenic and antiestrogenic effects of a compound on the uterus of immature or ovariectomized female rats.

-

Animal Model: Immature female rats (e.g., 21-25 days old) or adult ovariectomized rats are used.

-

Dosing: The animals are treated with the test compound (this compound) via oral gavage or subcutaneous injection for three consecutive days. For antiestrogenic activity, a known estrogen is co-administered.

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain indicates antiestrogenic activity. The ED50, the dose that produces 50% of the maximal response, can be determined.

Conclusion

This compound represents a significant effort in the rational design of a selective estrogen receptor modulator with an improved therapeutic profile. Its discovery and preclinical development demonstrated a potent antiestrogenic effect in breast and uterine tissues, coupled with beneficial estrogenic effects on bone and lipid metabolism. While it showed promise in reducing the risk of vertebral fractures and invasive breast cancer in postmenopausal women, it was ultimately not pursued for market approval. The detailed understanding of its synthesis, mechanism of action, and biological effects provides valuable insights for the ongoing development of novel endocrine therapies.

References

Arzoxifene (LY-353381): A Comprehensive Technical Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (LY-353381) is a third-generation non-steroidal benzothiophene selective estrogen receptor modulator (SERM) that was investigated for the prevention and treatment of osteoporosis and the prevention of breast cancer.[1][2] As a SERM, this compound exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activity.[3] It demonstrates potent antiestrogenic effects in breast and uterine tissues while acting as an estrogen agonist in bone, favorably impacting bone mineral density and serum cholesterol levels.[4][5] Preclinical studies and early clinical trials showed promise, suggesting it might be an "ideal SERM" with a superior profile to existing therapies like tamoxifen and raloxifene. However, despite meeting primary endpoints in a Phase 3 trial for vertebral fracture and breast cancer risk reduction, further development was halted by Eli Lilly and Company in 2009. The decision was based on the failure to meet secondary endpoints, including reduction in non-vertebral fractures and cardiovascular events, and a lack of improvement in cognitive function. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and illustrating relevant biological pathways.

Introduction

This compound, with the developmental code name LY-353381, is a benzothiophene derivative structurally similar to raloxifene. Its development was driven by the search for a SERM with an optimal benefit-risk profile: potent antiestrogenic effects on breast and endometrial tissues to prevent or treat cancer, coupled with estrogenic agonist effects on bone to prevent osteoporosis and on the cardiovascular system to lower cholesterol, all while minimizing adverse effects such as uterine hyperplasia and venous thromboembolism. This compound emerged from preclinical studies as a promising candidate, demonstrating higher bioavailability and greater antiestrogenic potency in the breast compared to raloxifene.

Pharmacology

Mechanism of Action

This compound functions as a classic SERM, competitively binding to estrogen receptors (ERα and ERβ). The tissue-specific agonist or antagonist effect of an this compound-ER complex is determined by the conformational change it induces in the receptor. This, in turn, dictates the recruitment of co-activator or co-repressor proteins to the complex, leading to the modulation of estrogen-responsive gene transcription.

-

Antagonist Activity (Breast and Uterus): In breast and uterine tissues, the this compound-ER complex adopts a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-dependent cell proliferation. This is the basis for its investigation in breast cancer prevention and treatment. Unlike tamoxifen, this compound was found to be devoid of uterotrophic effects in preclinical models, suggesting a lower risk of endometrial carcinoma.

-

Agonist Activity (Bone and Cardiovascular System): In bone, the complex recruits co-activators, mimicking the effects of estrogen to maintain bone mineral density and reduce bone turnover. It also exerts beneficial estrogenic effects on lipid profiles by lowering serum cholesterol.

Pharmacodynamics

Preclinical and clinical studies have quantified the pharmacodynamic effects of this compound across various tissues.

Table 1: Pharmacodynamic Effects of this compound

| Parameter | Model/Study Population | Effect | Potency/Efficacy Comparison | Reference |

| Antiproliferative Activity | Estrogen-stimulated MCF-7 human breast cancer cells | Inhibition of proliferation | IC₅₀ of 0.4 nM (Desmethylated this compound was 8-fold more potent). Superior to tamoxifen, equivalent to raloxifene. | |

| Uterine Effects | Ovariectomized rats | Antagonized estrogen-induced uterine weight gain | ED₅₀ of 0.03 mg/kg/day. Devoid of the uterotrophic effects seen with tamoxifen. | |

| Bone Mineral Density (BMD) | Postmenopausal women with low bone mass | Increased lumbar spine and femoral neck BMD | Greater increase than raloxifene (+2.75% vs. +1.66% in lumbar spine at 12 months). | |

| Bone Turnover Markers | Postmenopausal women with low bone mass | Significant reduction in osteocalcin, C-telopeptide, etc. | Greater suppression than raloxifene. | |

| Lipid Profile | Postmenopausal women | Decreased total cholesterol, LDL cholesterol, and fibrinogen | Similar to raloxifene. | |

| Hormonal/Growth Factors | Postmenopausal women | Increased SHBG, decreased IGF-I | - |

Pharmacokinetics

This compound is administered orally and is rapidly metabolized to its active metabolite, desmethylated this compound (LY-335563). It exhibits greater bioavailability than raloxifene.

Table 2: Pharmacokinetic Parameters of this compound and other SERMs

| Parameter | This compound | Tamoxifen | Raloxifene | Reference |

| Route of Administration | Oral | Oral | Oral | |

| Bioavailability | >2% (higher than raloxifene) | ~100% | ~2% | |

| Protein Binding | >95% | >95% | >95% | |

| Metabolism | Primarily via Cytochrome P450 system | Cytochrome P450 system | Glucuronide conjugation | |

| Active Metabolite(s) | Desmethylated this compound (DMA) | 4-hydroxytamoxifen, Endoxifen | - | |

| Elimination Half-life | Not specified, likely long (similar to other SERMs) | 5-7 days | 27.7 hours |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on published studies, the following workflows can be outlined.

In Vitro Breast Cancer Cell Proliferation Assay

This assay is used to determine the antiestrogenic activity of a compound on hormone-dependent breast cancer cells.

In Vivo Mammary Cancer Prevention Model (NMU-induced)

This animal model is a standard for evaluating the efficacy of agents in preventing hormone-dependent breast cancer.

Toxicology and Safety Profile

The safety profile of this compound was evaluated in both preclinical models and extensive clinical trials.

Preclinical Toxicology

-

Uterine Safety: In contrast to tamoxifen, this compound did not exhibit uterotrophic (estrogenic) effects in the rat uterus, suggesting a lower risk of endometrial hyperplasia or cancer.

-

Metabolite-induced Toxicity: The active metabolite, desmethylated this compound (DMA), can be metabolized into electrophilic/redox-active quinoids. These reactive intermediates have the potential to cause DNA damage and in vivo toxicity, a concern also associated with tamoxifen.

Clinical Safety and Adverse Events

Phase 3 clinical trial data provided a comprehensive overview of this compound's safety in postmenopausal women.

Table 3: Key Adverse Events from a Phase 3 Trial (this compound 20 mg/day vs. Placebo)

| Adverse Event | This compound Group | Placebo Group | Relative Risk / Hazard Ratio | P-value | Reference |

| Venous Thromboembolic Events (VTE) | Increased incidence | Baseline | 2.3-fold relative increase | <0.05 | |

| Endometrial Cancer | 9 cases | 4 cases | Not statistically significant | P = 0.165 | |

| Endometrial Hyperplasia | 4 cases | 2 cases | - | - | |

| Endometrial Polyps | 37 cases | 18 cases | More common with this compound | <0.05 | |

| Endometrial Thickness > 5mm | 10.2% of women | 1.7% of women | - | <0.001 | |

| Hot Flushes / Night Sweats | Similar to raloxifene | - | Less frequent than raloxifene in one study | <0.05 | |

| Vaginal Discharge / Inflammation | More frequent | Less frequent | - | - | |

| Urinary Tract Infections | More frequent | Less frequent | - | - |

The increased risk of VTE is a known class effect of SERMs. While the increase in endometrial cancer was not statistically significant, the findings of increased endometrial thickness and polyps suggest some level of uterine stimulation, differing from the effects of raloxifene despite their structural similarity.

Rationale for Discontinuation and Conclusion

This compound was a potent SERM that demonstrated efficacy in reducing the risk of vertebral fractures and invasive breast cancer in postmenopausal women. Its antiestrogenic effects on the breast were significant, and its estrogenic effects on bone were superior to raloxifene. However, the development of this compound was ultimately halted. The failure to demonstrate a benefit in preventing non-vertebral fractures, a crucial endpoint for an osteoporosis drug, was a significant factor. Furthermore, it failed to show benefits in cardiovascular health or cognitive function. The observed gynecological side effects, while not leading to a statistically significant increase in endometrial cancer in the trial, were more frequent than with placebo and appeared different from those of raloxifene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | C28H29NO4S | CID 179337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Targets of Arzoxifene In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzoxifene (LY353381) is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class.[1] Like other SERMs, this compound exhibits a mixed agonist and antagonist profile at the estrogen receptor (ER) in a tissue-specific manner.[1] This duality of action has positioned it as a compound of interest for the prevention and treatment of conditions influenced by estrogen signaling, most notably breast cancer and osteoporosis. This technical guide provides a comprehensive overview of the in vivo biological targets of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Biological Target: The Estrogen Receptor

The primary biological target of this compound is the estrogen receptor (ER), with activity demonstrated at both ERα and ERβ isoforms. This compound's binding to the ER initiates a cascade of molecular events that are highly dependent on the cellular and tissue context. This interaction leads to conformational changes in the receptor, influencing its ability to recruit co-activator and co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes.[2]

Molecular Mechanism of Action

In tissues such as the breast, this compound acts as an ER antagonist. By competitively binding to the ER, it blocks the proliferative signaling of endogenous estrogens.[1][3] This antagonistic activity is central to its anti-cancer effects. Conversely, in bone tissue, this compound functions as an ER agonist, mimicking the effects of estrogen to maintain bone mineral density and reduce the risk of osteoporotic fractures. In the uterus, it displays minimal estrogenic activity, a favorable characteristic that distinguishes it from first-generation SERMs like tamoxifen, which can increase the risk of endometrial hyperplasia and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the biological effects of this compound.

Table 1: Estrogen Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Cell Line/System | Reference |

| ERα Relative Binding Affinity (RBA) | 0.55 - 0.60 | Recombinantly expressed human ERα | |

| ERβ Relative Binding Affinity (RBA) | 0.24 - 0.28 | Recombinantly expressed rat ERβ | |

| MCF-7 Cell Proliferation Inhibition (IC₅₀) | 0.4 nM | Estrogen-stimulated MCF-7 human breast cancer cells |

Table 2: In Vivo Efficacy in Preclinical Breast Cancer Models

| Animal Model | This compound Dose | Key Findings | Reference |

| N-Nitrosomethylurea (NMU)-induced rat mammary cancer | 0.6 mg/kg diet | Significant decrease in the average number of tumors per rat and average tumor burden. | |

| N-Nitrosomethylurea (NMU)-induced rat mammary cancer | 20 mg/kg diet | High potency in preventing mammary tumors, comparable to tamoxifen. | |

| MCF-7 human breast cancer xenografts in oophorectomized athymic mice | 20 mg/kg/day | Significant and similar inhibition of estrogen-stimulated tumor growth compared to tamoxifen. |

Table 3: Effects on In Vivo Biomarkers in Human Studies

| Study Population | This compound Dose | Biomarker | Change | Reference |

| Women with newly diagnosed DCIS or T1/T2 invasive cancer (Phase IA) | 20 mg/day | Proliferating Cell Nuclear Antigen (PCNA) | All 13 subjects exhibited a decrease in expression. | |

| Women with newly diagnosed DCIS or T1/T2 invasive cancer (Phase IA/IB) | 10, 20, 50 mg/day | Serum Sex Hormone Binding Globulin (SHBG) | Increased | |

| Women with newly diagnosed DCIS or T1/T2 invasive cancer (Phase IA/IB) | 10, 20, 50 mg/day | Serum Insulin-like Growth Factor-I (IGF-I) | Decreased | |

| Women with newly diagnosed DCIS or T1/T2 invasive cancer (Phase IA/IB) | 10, 20, 50 mg/day | IGF-I:IGF binding protein-3 ratio | Decreased | |

| Postmenopausal women with low bone mass | 5, 10, 20, 40 mg/day | Osteocalcin | Significantly reduced | |

| Postmenopausal women with low bone mass | 5, 10, 20, 40 mg/day | Lumbar Spine Bone Mineral Density (BMD) | Increased | |

| Postmenopausal women with osteoporosis or low bone mass | 20 mg/day | Incidence of new vertebral fractures | 41% relative risk reduction | |

| Postmenopausal women with osteoporosis or low bone mass | 20 mg/day | Incidence of invasive breast cancer | 56% relative risk reduction |

Signaling Pathways and Downstream Effects

This compound's interaction with the ER leads to the modulation of several downstream signaling pathways that control cell proliferation, apoptosis, and differentiation.

Estrogen Receptor Signaling Pathway

The primary signaling cascade influenced by this compound is the canonical estrogen receptor pathway. In breast cancer cells, its antagonistic action leads to the downregulation of estrogen-responsive genes that promote cell cycle progression and proliferation, such as pS2 and the progesterone receptor. Furthermore, this compound has been shown to decrease the expression of cyclin D1, a key regulator of the cell cycle, and is associated with an increase in the cell cycle inhibitor p27kip1. Resistance to this compound has been linked to the overexpression of cyclin D1, which can convert this compound from an ERα antagonist into an agonist.

Experimental Protocols

Detailed methodologies for key in vivo experiments that have been instrumental in characterizing the biological targets of this compound are provided below.

N-Nitrosomethylurea (NMU)-Induced Rat Mammary Cancer Model

This model is a cornerstone for evaluating the efficacy of agents for the prevention of hormone-dependent breast cancer.

Objective: To assess the chemopreventive potential of this compound against chemically induced mammary tumors in rats.

Methodology:

-

Animal Model: Female Sprague-Dawley rats are typically used.

-

Carcinogen Induction: At approximately 50 days of age, rats are administered a single intravenous or intraperitoneal injection of N-nitrosomethylurea (NMU).

-

Treatment: Following carcinogen administration, animals are randomized into control and treatment groups. This compound is administered orally, often mixed in the diet at specified concentrations (e.g., 0.6 mg/kg, 20 mg/kg).

-

Monitoring: Rats are palpated weekly to monitor for the appearance, location, and size of mammary tumors.

MCF-7 Human Breast Cancer Xenograft Model

This model is utilized to evaluate the therapeutic efficacy of compounds on established human, estrogen-dependent breast tumors.

Objective: To determine the effect of this compound on the growth of estrogen-receptor-positive human breast cancer xenografts in immunodeficient mice.

Methodology:

-

Animal Model: Ovariectomized female athymic nude mice are used to prevent confounding effects from endogenous estrogen production.

-

Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, mice are supplemented with exogenous estrogen, typically via a subcutaneously implanted slow-release pellet.

-

Tumor Cell Implantation: MCF-7 human breast cancer cells are injected subcutaneously, usually in the flank region of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Once tumors reach a predetermined volume, the estrogen pellet may be removed, and animals are randomized to receive treatment with this compound (administered orally or via injection), tamoxifen (as a positive control), or a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue is often processed for biomarker analysis, such as immunohistochemistry for Ki-67 (proliferation marker), ERα, progesterone receptor, and pS2, as well as for apoptosis assays (e.g., TUNEL).

Conclusion

In vivo studies have unequivocally identified the estrogen receptor as the primary biological target of this compound. Its tissue-selective modulation of ER activity underpins its therapeutic potential, demonstrating potent anti-proliferative and pro-apoptotic effects in breast tissue while exerting beneficial estrogenic actions in bone. The quantitative data from both preclinical and clinical investigations highlight its efficacy in inhibiting tumor growth and reducing fracture risk. The experimental models described have been pivotal in elucidating these mechanisms and continue to be valuable tools in the development of novel endocrine therapies. This in-depth guide provides a solid foundation for researchers and drug development professionals working with or interested in the biological activities of this compound.

References

Preclinical Profile of Arzoxifene in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (LY353381) is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class, structurally similar to raloxifene.[1] Preclinical investigations have demonstrated its potential as a potent agent for the prevention and treatment of osteoporosis. This technical guide provides an in-depth overview of the preclinical studies of this compound in the context of osteoporosis, detailing its mechanism of action, efficacy in animal models, and the experimental protocols utilized in these seminal studies. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in bone biology and drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Estrogen deficiency following menopause is a primary driver of bone loss in women. Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonism and antagonism.[2] An ideal SERM for osteoporosis would exert estrogen-like agonistic effects on bone to prevent bone loss, while demonstrating antagonistic or neutral effects on breast and uterine tissue to minimize the risk of cancer.[1]

This compound emerged from preclinical studies as a promising candidate, demonstrating potent anti-resorptive and bone-preserving effects in ovariectomized (OVX) rat models, a standard for studying postmenopausal osteoporosis.[1] It has shown efficacy in maintaining bone mineral density (BMD) and bone strength, with a favorable profile on lipid metabolism.[1] This guide synthesizes the key preclinical findings and methodologies that have characterized the skeletal pharmacology of this compound.

Mechanism of Action in Bone

This compound's primary mechanism of action in bone is mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ. As a SERM, its binding to these receptors induces a specific conformational change that differs from that induced by estradiol. This unique conformation leads to the differential recruitment of co-activator and co-repressor proteins to the ER complex, resulting in tissue-specific gene regulation.

In bone, this compound acts as an estrogen agonist. This agonistic activity is believed to manifest through two primary pathways:

-

Inhibition of Osteoclast Activity: this compound is thought to suppress the differentiation and activity of osteoclasts, the cells responsible for bone resorption. While direct studies on this compound's effect on osteoclast signaling pathways are limited, its action is likely analogous to that of estradiol and the structurally similar SERM, raloxifene. This involves the modulation of key signaling pathways such as the RANKL (Receptor Activator of Nuclear Factor κB Ligand) pathway, which is crucial for osteoclastogenesis. It is hypothesized that this compound, through ER activation, can interfere with the downstream signaling of RANKL, potentially by inhibiting the activation of transcription factors like NF-κB and AP-1 (c-Fos/c-Jun), which are essential for osteoclast differentiation and function.

-

Promotion of Osteoblast Activity: this compound may also promote the function and survival of osteoblasts, the cells responsible for bone formation. Studies on other SERMs have shown that they can enhance osteoblast proliferation and differentiation. This effect is likely mediated through the activation of pro-survival and pro-differentiation signaling cascades within osteoblasts.

The net effect of these actions is a reduction in bone turnover, with a more pronounced inhibition of bone resorption over bone formation, leading to the preservation of bone mass and strength.

Signaling Pathway Diagrams

Caption: Hypothesized signaling pathway of this compound in bone cells.

Preclinical Animal Models

The primary animal model used to evaluate the efficacy of this compound for osteoporosis has been the ovariectomized (OVX) rat . This model is widely accepted as it mimics the estrogen-deficient state of postmenopausal women, leading to accelerated bone loss.

Ovariectomized (OVX) Rat Model

-

Animal Strain: Typically, female Sprague-Dawley or Wistar rats are used.

-

Age at Ovariectomy: Ovariectomy is generally performed on skeletally mature rats, often around 3 to 6 months of age.

-

Procedure: A bilateral ovariectomy is performed under anesthesia. A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.

-

Post-operative Recovery: A recovery period of several weeks is allowed for the induction of bone loss before the commencement of treatment.

-

Treatment: this compound is typically administered orally via gavage, mixed with a suitable vehicle (e.g., carboxymethylcellulose).

Experimental Protocols

Bone Mineral Density (BMD) Measurement

-

Technique: Dual-energy X-ray absorptiometry (DXA or pQCT) is the standard method for measuring BMD in preclinical studies.

-

Sites of Measurement: Common sites for BMD assessment in rats include the lumbar spine, proximal tibia, and femur.

-

Procedure: Rats are anesthetized, and the region of interest is scanned. BMD is calculated based on the mineral content and the scanned bone area.

Biomechanical Strength Testing

-

Three-Point Bending of Femur:

-

Sample Preparation: The femur is dissected and cleaned of soft tissue.

-

Testing Apparatus: A materials testing machine equipped with a three-point bending fixture is used. The bone is placed on two supports, and a load is applied to the midpoint of the femoral diaphysis.

-

Parameters Measured: Key parameters include maximal load (strength), stiffness (elasticity), and energy to failure (toughness).

-

-

Compression Testing of Vertebrae:

-

Sample Preparation: A lumbar vertebra (e.g., L4) is isolated, and the vertebral processes are often removed to create flat, parallel surfaces for testing.

-

Testing Apparatus: A compression testing machine applies a compressive load along the cranial-caudal axis of the vertebral body.

-

Parameters Measured: Compressive strength and stiffness are determined.

-

Bone Histomorphometry

-

Purpose: To provide a quantitative assessment of the microscopic structure of bone and the dynamics of bone remodeling.

-

Procedure:

-

Fluorochrome Labeling: Rats are injected with fluorochrome labels (e.g., calcein, tetracycline) at specific time points before sacrifice. These labels incorporate into newly forming bone.

-

Sample Preparation: Bones (commonly the tibia or vertebrae) are embedded in a hard plastic resin (e.g., polymethylmethacrylate) without decalcification.

-

Sectioning: Undecalcified sections are cut using a microtome.

-

Staining: Sections are stained to visualize bone cells and surfaces (e.g., von Kossa for mineralized bone, toluidine blue for cellular components).

-

Analysis: Using a microscope with an image analysis system, various static and dynamic parameters are measured, including:

-

Static Parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Dynamic Parameters (from fluorochrome labels): Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR).

-

-

Biochemical Markers of Bone Turnover

-

Sample Collection: Blood and urine samples are collected at baseline and at various time points throughout the study.

-

Markers of Bone Resorption:

-

Urinary deoxypyridinoline (DPD)

-

Urinary N-telopeptide of type I collagen (NTx)

-

Serum C-telopeptide of type I collagen (CTx)

-

-

Markers of Bone Formation:

-

Serum osteocalcin

-

Serum bone-specific alkaline phosphatase (BSAP)

-

Serum procollagen type I N-terminal propeptide (P1NP)

-

-

Analysis: Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are used to quantify the levels of these markers.

Experimental Workflow Diagram

References

Arzoxifene: A Technical Review of its Effects on Bone Mineral Density and Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (developmental code name LY-353381) is a third-generation selective estrogen receptor modulator (SERM) of the benzothiophene class.[1][2] It was developed for the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[2][3][4] As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity. It functions as an estrogen agonist in bone, preserving bone mineral density (BMD), and on lipid metabolism, lowering serum cholesterol. Conversely, it acts as an estrogen antagonist in mammary and uterine tissues. Although clinical trials demonstrated its efficacy in increasing BMD and reducing vertebral fracture and breast cancer risk, development was discontinued after it failed to meet secondary endpoints related to non-vertebral fractures and cardiovascular events. This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on bone density and cholesterol from key clinical trials, and the experimental protocols used in its evaluation.

Mechanism of Action: A Selective Estrogen Agonist/Antagonist

This compound's therapeutic effects are derived from its selective modulation of estrogen receptors (ERs). It binds to ERs and elicits different responses depending on the target tissue.

-

In Bone Tissue: this compound acts as an estrogen receptor agonist. This agonistic activity in osteoblasts and osteoclasts helps to reduce bone turnover and preserve bone mass, thus increasing bone mineral density.

-

On Lipid Metabolism: The estrogenic effect of this compound extends to lipid profiles, where it has been shown to decrease total and low-density lipoprotein (LDL) cholesterol levels.

-

In Breast and Uterine Tissue: this compound exhibits potent estrogen antagonist effects, which underpins its potential for reducing the risk of invasive breast cancer. Unlike tamoxifen, it is designed to be devoid of uterotrophic effects, suggesting a lower risk of endometrial carcinoma.

The signaling pathway in bone tissue involves this compound binding to the estrogen receptor, which then interacts with estrogen response elements in the DNA to modulate the transcription of genes responsible for bone formation.

Caption: this compound's agonist action on estrogen receptors in bone cells.

Quantitative Effects on Bone Mineral Density

Multiple clinical trials have demonstrated this compound's positive impact on BMD in postmenopausal women. The Phase III "FOUNDATION" study, a two-year, randomized, placebo-controlled trial, provides key data on the efficacy of a 20 mg/day dose.

Table 1: Summary of this compound's Effect on Bone Mineral Density (BMD)

| Study | Treatment Group | Duration | Lumbar Spine BMD Change (vs. Placebo) | Total Hip BMD Change (vs. Placebo) | Reference |

|---|---|---|---|---|---|

| FOUNDATION (Phase III) | This compound (20 mg/day) | 2 Years | +2.9% (p < 0.001) | +2.2% (p < 0.001) |

| Phase II Study | this compound (5, 10, 20, 40 mg/day) | 6 Months | Significant increase vs. placebo for all doses | Not Reported | |

In the FOUNDATION study, women receiving this compound showed a significant mean increase in BMD from baseline at both the lumbar spine (+1.63%) and total hip (+1.08%). In contrast, the placebo group experienced a significant decrease in BMD at both sites (-1.29% and -1.11%, respectively). Furthermore, this compound was shown to significantly decrease biochemical markers of bone turnover compared to placebo. A separate Phase II study also confirmed that various doses of this compound significantly reduced bone turnover markers and increased lumbar spine BMD versus placebo over a 6-month period.

Quantitative Effects on Cholesterol

This compound's estrogen agonist activity also influences lipid metabolism, leading to favorable changes in serum cholesterol levels. A 6-month, Phase II, placebo-controlled study demonstrated that this compound significantly lowered key lipid markers.

Table 2: Summary of this compound's Effect on Lipid Profile

| Study | Treatment Group | Duration | Effect on Total Cholesterol | Effect on LDL Cholesterol | Reference |

|---|

| Phase II Study | this compound (5, 10, 20, 40 mg/day) | 6 Months | Significant decrease vs. placebo | Significant decrease vs. placebo | |

This Phase II trial showed that all tested doses of this compound (5, 10, 20, and 40 mg/day) decreased cholesterol and low-density lipoprotein cholesterol compared to placebo. The study also noted a decrease in fibrinogen. These effects are consistent with the known hypolipidemic properties of other SERMs like raloxifene.

Experimental Protocols

The evaluation of this compound was conducted through rigorous, multi-center, randomized, double-blind, placebo-controlled clinical trials. The "FOUNDATION" study serves as a representative example of the methodology employed.

4.1 Study Design and Participants

-

Design: A Phase III, double-blind, two-year, multi-center, randomized, placebo-controlled trial.

-

Participant Profile: The study enrolled 331 postmenopausal women.

-

Inclusion Criteria: Participants were postmenopausal for at least two years, aged between 45 and 60, with an intact uterus. Their bone mass was classified as normal or low, with femoral neck or lumbar spine T-scores between 0 and -2.5.

-

Exclusion Criteria: Women with pre-existing spine fractures, a history of breast or uterine cancer within the last 5 years, or other significant bone disorders were excluded.

4.2 Treatment Protocol

-

Intervention Group: Received 20 mg/day of this compound.

-

Control Group: Received a matching placebo.

-

Supplementation: All participants in the study received 500 mg/day of elemental calcium.

4.3 Endpoints and Assessments

-

Primary Endpoints: The co-primary endpoints were the change from baseline in lumbar spine and total hip BMD after 24 months, and endometrial safety as assessed by histology.

-

BMD Measurement: Bone mineral density was measured using dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals throughout the study.

-

Lipid Profile Assessment: Blood samples were collected to analyze levels of total cholesterol, LDL cholesterol, and other lipid markers.

-

Safety Monitoring: Endometrial thickness was monitored via transvaginal ultrasound, and endometrial biopsies were performed to assess for hyperplasia or carcinoma. Adverse events were systematically recorded.

The workflow for such a clinical trial involves several distinct phases, from initial screening and randomization to long-term treatment and final data analysis.

Caption: Generalized workflow for a pivotal this compound clinical trial.

Conclusion

This compound demonstrated statistically significant and clinically relevant efficacy in improving bone mineral density at the lumbar spine and total hip in postmenopausal women with normal to low bone mass. Its mechanism as a SERM allows for these beneficial estrogenic effects on bone while also favorably modulating lipid profiles by reducing total and LDL cholesterol. Concurrently, it maintains an antagonist profile in uterine and breast tissue, offering a potential safety advantage over non-selective estrogen therapies. Despite meeting its primary endpoints for reducing vertebral fractures and breast cancer risk, the ultimate decision to halt its development was based on its failure to reduce non-vertebral fractures and cardiovascular events. The data and methodologies from the this compound clinical trial program remain a valuable resource for researchers in the fields of osteoporosis and SERM development.

References

In-Vitro Inhibition of Breast Cancer Cell Growth by Arzoxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the in-vitro inhibition of breast cancer cell growth, particularly in estrogen receptor-positive (ER+) cell lines. This technical guide provides an in-depth overview of the pre-clinical in-vitro data on this compound, focusing on its mechanism of action, efficacy in inhibiting cell proliferation, and its effects on apoptosis and the cell cycle. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound is a benzothiophene derivative that acts as a potent antagonist of the estrogen receptor alpha (ERα) in breast tissue.[1] Its mechanism of action involves competitive binding to ERα, leading to a conformational change in the receptor that inhibits the transcription of estrogen-dependent genes responsible for cell proliferation.[2][3] Preclinical studies have shown that this compound effectively inhibits the growth of ER+ breast cancer cell lines, including those resistant to tamoxifen.[1] This guide consolidates the key in-vitro findings and methodologies related to the anti-cancer effects of this compound.

Quantitative Data on In-Vitro Efficacy

The inhibitory effects of this compound on the proliferation of various breast cancer cell lines have been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Cell Line | Receptor Status | IC50 (nM) | Notes |

| MCF-7 | ER+ | 0.4 | Estrogen-stimulated growth conditions.[4] |

| T47D | ER+ | Not explicitly found, but sensitive to this compound's apoptotic effects in combination therapy. | Further studies are needed to determine the precise IC50 value for this compound alone. |

Note: The primary metabolite of this compound, desmethylthis compound (DMA), has been shown to be approximately 8-fold more potent than the parent compound in inhibiting the proliferation of MCF-7 cells.

Effects on Apoptosis and Cell Cycle

This compound has been shown to induce apoptosis and modulate the cell cycle in breast cancer cells. In-vivo studies on MCF-7 xenografts have demonstrated a 2-3 fold induction of apoptosis upon treatment with this compound. In-vitro studies have shown that this compound, particularly in combination with other agents like the rexinoid LG100268, significantly increases the percentage of apoptotic T47D cells, as measured by Annexin V staining.

The anti-proliferative effects of this compound are also attributed to its ability to induce cell cycle arrest. The mechanism involves the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27kip1. It is important to note that overexpression of cyclin D1 has been identified as a potential mechanism of resistance to this compound.

Signaling Pathways

This compound exerts its anti-tumor effects primarily through the modulation of the ERα signaling pathway. Upon binding to ERα, this compound induces a conformational change that recruits co-repressors and inhibits the recruitment of co-activators, thereby blocking the transcription of estrogen-responsive genes such as pS2 and the progesterone receptor. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.

Materials:

-

Breast cancer cells (e.g., MCF-7, T47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry methods for detecting apoptosis.

Materials:

-

Breast cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 48-72 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for analyzing cell cycle distribution.

Materials:

-

Breast cancer cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion